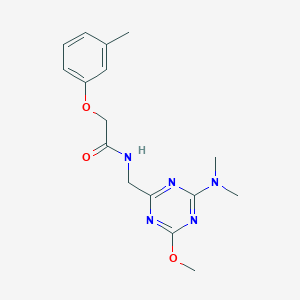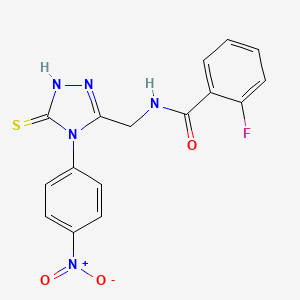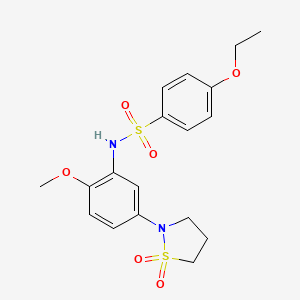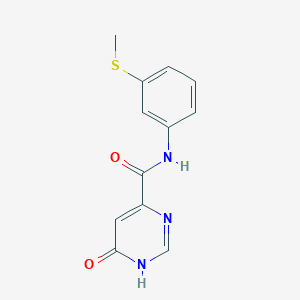
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with a dimethylamino group, a methoxy group, and an acetamide group. This compound exhibits unique chemical and biological properties, making it an area of interest in various fields including chemistry, biology, medicine, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the dimethylamino and methoxy groups via nucleophilic substitution reactions. The final step includes the attachment of the acetamide group to the triazine ring.
Reaction Conditions:
Preparation of the triazine core may involve cyclization reactions under acidic or basic conditions.
Introduction of the dimethylamino group may be achieved using dimethylamine under controlled temperature conditions.
The methoxy group is typically introduced via methylation reactions using methanol and a suitable catalyst.
The final acetamide group is added through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions may convert the acetamide group to an amine group, or the triazine ring may undergo reduction.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups to the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced amines or partially hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
The compound's biological applications include its use as a probe to study enzyme mechanisms and as a potential inhibitor for specific biochemical pathways.
Medicine
In medicine, the compound is explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities. It acts on specific molecular targets within cells, disrupting critical biological processes.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of key enzymes, affecting cellular processes and leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Compared to similar triazine-based compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the methoxy group, leading to different reactivity and biological activity.
N-((4-(methoxy)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the dimethylamino group, affecting its binding affinity and efficacy.
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(tolyloxy)acetamide: Differs in the substitution pattern on the aromatic ring, leading to varied chemical behavior.
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it valuable for synthesizing complex molecules and studying biological processes. The compound's specific interactions with molecular targets highlight its potential in medicinal chemistry and industrial applications, distinguishing it from similar compounds in its class.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCJOVZQJKDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2995802.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)

![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2995815.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)
![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one](/img/structure/B2995822.png)
